2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The benzylthio, p-tolyl, and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. For instance, the benzylthio group can be added via the reaction of benzyl chloride with thiourea, followed by cyclization.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole depends on its specific application. In biological systems, it may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites, affecting signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-1H-imidazole: Lacks the p-tolyl and trifluoromethylphenyl groups, resulting in different chemical properties and applications.
5-(p-tolyl)-1H-imidazole:
1-(3-(trifluoromethyl)phenyl)-1H-imidazole: Lacks the benzylthio and p-tolyl groups, leading to variations in its chemical behavior and applications.
Uniqueness
2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is unique due to the combination of its substituents, which confer distinct chemical properties such as increased lipophilicity, enhanced reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2S/c1-17-10-12-19(13-11-17)22-15-28-23(30-16-18-6-3-2-4-7-18)29(22)21-9-5-8-20(14-21)24(25,26)27/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGGOXUKKJJYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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